6-Des(diethanolamino)-6-chloro Dipyridamole

Description

Properties

IUPAC Name |

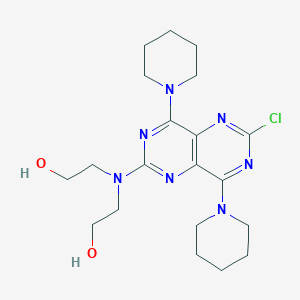

2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN7O2/c21-19-22-15-16(17(24-19)26-7-3-1-4-8-26)23-20(28(11-13-29)12-14-30)25-18(15)27-9-5-2-6-10-27/h29-30H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZFYGCEBHRUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202431 | |

| Record name | 6-Des(diethanolamino)-6-chloro dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54093-92-4 | |

| Record name | 2,2′-[(6-Chloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl)imino]bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54093-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Des(diethanolamino)-6-chloro dipyridamole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054093924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Des(diethanolamino)-6-chloro dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2,2'-[(6-chloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl)imino]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-DES(DIETHANOLAMINO)-6-CHLORO DIPYRIDAMOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL4Z465RFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"chemical properties of 6-Des(diethanolamino)-6-chloro Dipyridamole"

An In-depth Technical Guide to the Chemical Properties of 6-Des(diethanolamino)-6-chloro Dipyridamole

Executive Summary: This document provides a comprehensive technical overview of this compound, a critical process impurity and synthetic intermediate related to the antiplatelet agent Dipyridamole. Known formally as Dipyridamole EP Impurity C, this compound is of significant interest to researchers, process chemists, and quality control professionals in the pharmaceutical industry. This guide delineates its chemical identity, physicochemical properties, synthetic pathway, and reactivity. Furthermore, it presents a detailed, field-proven protocol for its analytical characterization by RP-HPLC, contextualizing its importance in the manufacturing and regulatory landscape of Dipyridamole.

Introduction

Overview of the Parent Compound: Dipyridamole

Dipyridamole is a well-established medication that inhibits blood clot formation and produces vasodilation.[1][2] Its mechanism involves inhibiting phosphodiesterase enzymes and blocking the cellular uptake of adenosine, which leads to increased levels of cyclic AMP (cAMP) and cGMP, ultimately inhibiting platelet aggregation.[1] Recent studies have also characterized Dipyridamole as a novel inhibitor of ferroptosis, a form of regulated cell death, suggesting its therapeutic potential in conditions like acute respiratory distress syndrome.[3] Given its therapeutic importance, ensuring the purity and quality of the Dipyridamole active pharmaceutical ingredient (API) is paramount.

Significance of this compound

This compound, hereafter referred to as "Impurity C," is a key intermediate in the final synthetic step of Dipyridamole.[4][5][6] Its presence in the final API above specified limits can indicate an incomplete reaction or inadequate purification. As such, understanding its chemical properties, reactivity, and analytical behavior is essential for process optimization, impurity profiling, and ensuring the safety and efficacy of the final drug product. Some literature also identifies it as an antitumor pyrimido pyrimidine nucleoside, highlighting its potential relevance beyond its role as an impurity.[5][7]

Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

-

Common Name: this compound

-

Systematic (IUPAC) Name: 2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol[8]

-

Synonyms: Dipyridamole EP Impurity C, 2-Diethanolamino-6-chloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine[6]

Molecular Structure and Formula

The molecular structure consists of a central pyrimido[5,4-d]pyrimidine core, substituted with two piperidine rings, a diethanolamine group, and a reactive chlorine atom.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of Impurity C.

| Property | Value | Source |

| Appearance | Yellow Solid | [6] |

| Melting Point | 155-157 °C | [6] |

| Boiling Point (Predicted) | 659.5 ± 65.0 °C | [6] |

| Density (Predicted) | 1.366 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 13.81 ± 0.10 | [6] |

| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly, Heated) | [6] |

| Storage Temperature | -20°C Freezer | [6] |

Synthesis and Reactivity

Synthetic Pathway

Impurity C is synthesized from 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine. This precursor is itself derived from the perchlorinated core, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.[1][10]

Causality of the Synthesis: The pyrimido[5,4-d]pyrimidine ring system is electron-deficient, making the chlorine-substituted carbons susceptible to nucleophilic aromatic substitution. The chlorine atoms at the C4 and C8 positions are significantly more reactive than those at the C2 and C6 positions.[2] This differential reactivity is exploited to selectively introduce the piperidine groups first at C4 and C8 under milder conditions, yielding the key precursor. The subsequent substitution of the remaining chlorine atoms requires more forcing conditions, such as higher temperatures.[2] Impurity C is formed when only one of the remaining chlorine atoms (at C2 or C6) is substituted by diethanolamine. The complete synthesis of Dipyridamole requires a second substitution with diethanolamine at the final chlorinated position.

Reactivity Profile

The primary site of reactivity on Impurity C is the remaining chlorine atom at the C6 position. This site is electrophilic and will react with nucleophiles.

-

Nucleophilic Substitution: The C6-Cl bond is susceptible to attack by amines, alcohols, and other nucleophiles, typically under elevated temperatures. The synthesis of Dipyridamole from Impurity C by reaction with another molecule of diethanolamine is a prime example of this reactivity.[2][10]

-

Stability: The compound is stable under standard storage conditions, particularly when kept at low temperatures.[6] However, its solubility in protic solvents at high temperatures could lead to slow solvolysis, replacing the chlorine with a hydroxyl or alkoxyl group, though this is less favorable than reaction with a strong amine nucleophile.

Analytical Characterization

Rationale for Method Selection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for the analysis of Dipyridamole and its related substances.[11][12]

-

Expertise-Driven Choice: The pyrimido[5,4-d]pyrimidine core and its various substituents give Impurity C a moderate polarity, making it ideally suited for retention on a non-polar stationary phase like C18. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile) allows for fine-tuning of the retention time and ensures sharp, symmetrical peaks.

-

Trustworthiness through UV Detection: The extensive conjugated π-system in the heterocyclic core results in strong chromophores, making the molecule easily detectable by UV-Vis spectrophotometry. Wavelengths around 288 nm are typically used for robust quantification of Dipyridamole and its analogues.

Detailed Protocol: RP-HPLC Method for Quantification

This protocol is a self-validating system designed for the accurate quantification of Impurity C in relation to the Dipyridamole API.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

-

Inertsil ODS-3 (250 mm × 4.6 mm, 5μm particle size) or equivalent C18 column.

-

HPLC-grade Acetonitrile (ACN).

-

HPLC-grade water.

-

Dibasic sodium phosphate and an acid (e.g., phosphoric acid) for buffer preparation.

-

Reference standards for Dipyridamole and Impurity C.

2. Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.6) (75:25 v/v) | This composition provides optimal retention and separation of Dipyridamole and its related impurities. The acidic pH ensures that the amine functionalities are protonated, leading to consistent interactions and sharp peak shapes. |

| Mode of Operation | Isocratic | An isocratic method is simpler, more robust, and provides faster run times once optimized, which is ideal for quality control environments. |

| Flow Rate | 1.3 mL/min | This flow rate provides a good balance between analysis time and chromatographic resolution on a standard 4.6 mm i.d. column. |

| Column Temperature | Ambient (~25 °C) | Maintaining a consistent temperature is crucial for reproducible retention times. |

| Detection Wavelength | 288 nm | Dipyridamole and its core structure exhibit strong absorbance at this wavelength, providing high sensitivity. |

| Injection Volume | 20 µL | A standard volume for achieving good peak response without overloading the column. |

3. Solution Preparation:

-

Buffer Preparation: Prepare a suitable concentration of dibasic sodium phosphate in HPLC-grade water and adjust the pH to 4.6 using phosphoric acid. Filter through a 0.45 µm filter.

-

Standard Solution: Accurately weigh and dissolve the Impurity C reference standard in the mobile phase to create a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution.

-

Sample Solution: Accurately weigh the Dipyridamole API sample and dissolve it in the mobile phase to a known concentration (e.g., 1000 µg/mL).

4. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the standard solutions to establish system suitability (checking for tailing factor, theoretical plates) and to generate a calibration curve.

-

Inject the sample solution.

-

Identify the Impurity C peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of Impurity C in the sample using the calibration curve or by relative peak area comparison against the main Dipyridamole peak, applying the appropriate relative response factor (RRF).

Analytical Workflow Visualization

Implications in Drug Development

The control of this compound is a critical aspect of Dipyridamole manufacturing. As the direct precursor to the final API, its levels are a direct measure of reaction completion. Regulatory agencies require stringent control over process-related impurities. Therefore, a validated analytical method, such as the one described, is essential for:

-

Process Optimization: Monitoring the consumption of Impurity C to determine optimal reaction times, temperatures, and reagent stoichiometry.

-

Quality Control: Releasing batches of Dipyridamole API by ensuring that Impurity C levels are below the qualification threshold defined by ICH guidelines.

-

Stability Studies: Monitoring for any potential formation of new impurities or degradation pathways related to residual starting materials.

Conclusion

This compound is more than a mere impurity; it is a keystone molecule in the synthesis of Dipyridamole. Its chemical properties are dictated by the electron-deficient pyrimido[5,4-d]pyrimidine core and the reactive C6-Cl bond. A thorough understanding of its synthesis, reactivity, and analytical characterization is indispensable for drug development professionals. The methodologies and insights presented in this guide provide a robust framework for controlling this impurity, thereby ensuring the consistent quality, safety, and efficacy of the Dipyridamole drug product.

References

- ChemicalBook. This compound synthesis.

- GSRS. This compound.

- ChemicalBook. This compound | 54093-92-4.

- Nuvvula, M., Jyothsna, M., & Babu, D.J.M. Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology.

- ResearchGate.

- PubMed.

- MDPI. Analysis of Aspirin and Dipyridamole in a Modern Pharmaceutical Formulation-Drug Release Study and Permeability Assessment.

- IJPPR. Formulation and Evaluation of Fast Dissolving Tablet of Dipyridamole.

- precisionFDA. DIPYRIDAMOLE.

- ResearchGate. (PDF) SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION.

- PubChemLite. This compound (C20H30ClN7O2).

- ChemicalBook. This compound CAS#: 54093-92-4.

- ResearchGate.

- PubMed.

- National Center for Biotechnology Information.

- ChemicalBook. Dipyridamole synthesis.

- MDPI.

- New Drug Approvals. DIPYRIDAMOLE.

- PubMed.

- PubMed. Reaction of dipyridamole with the hydroxyl radical.

- National Center for Biotechnology Information. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters.

- GSRS. 2,6-DICHLORO-4,8-DI(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE.

- precisionFDA. 2,4,6-TRICHLORO-8-(1-PIPERIDINYL)PYRIMIDO(5,4-D)PYRIMIDINE.

- LGC Standards. 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine.

- NINGBO INNO PHARMCHEM CO.,LTD. 2,6-Dichloro-4,8-di(piperidin-1-yl)

- ChemicalBook. 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine Property.

- National Center for Biotechnology Information. Dipyridamole. PubChem Compound Summary for CID 3108.

Sources

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Characterization of dipyridamole as a novel ferroptosis inhibitor and its therapeutic potential in acute respiratory distress syndrome management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 54093-92-4 [chemicalbook.com]

- 6. This compound CAS#: 54093-92-4 [amp.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. PubChemLite - this compound (C20H30ClN7O2) [pubchemlite.lcsb.uni.lu]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Dipyridamole synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous Determination of Aspirin, Dipyridamole and Two of Their Related Impurities in Capsules by Validated TLC-Densitometric and HPLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Re-evaluating a Classic Scaffold

An In-Depth Technical Guide to the Pharmacology of Dipyridamole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Dipyridamole, a pyrimidopyrimidine derivative first introduced in 1959, has long been a staple in cardiovascular medicine, primarily valued for its antiplatelet and vasodilatory properties.[1][2] Its clinical applications include secondary stroke prevention (often in combination with aspirin) and as an adjunct to warfarin therapy in patients with prosthetic heart valves.[3][4] However, the parent molecule exhibits certain pharmacokinetic limitations, such as poor bioavailability and a short half-life, which has spurred the development of a wide array of derivatives.[5] This guide provides a deep dive into the core pharmacology of dipyridamole and its derivatives, focusing on the mechanistic underpinnings, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Part 1: The Dual-Pronged Mechanism of Action

The therapeutic effects of dipyridamole and its derivatives stem from a multifaceted mechanism that primarily targets two distinct but synergistic pathways: the inhibition of phosphodiesterase (PDE) enzymes and the blockade of cellular adenosine reuptake.[1][2][6]

Phosphodiesterase (PDE) Inhibition

Dipyridamole acts as an inhibitor of cyclic nucleotide phosphodiesterases, the enzymes responsible for hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][7] While its inhibition of cAMP-PDE is considered weak, it demonstrates more potent inhibition of cGMP-specific PDEs (such as PDE5) at therapeutic concentrations.[5][7][8]

-

Downstream Effects of PDE Inhibition:

-

In Platelets: By preventing the breakdown of cAMP and cGMP, dipyridamole elevates their intracellular concentrations.[7][9] Increased cAMP levels inhibit platelet activation and aggregation in response to stimuli like ADP and collagen, contributing significantly to the drug's antithrombotic effect.[8][9]

-

In Vasculature: The accumulation of cGMP in vascular smooth muscle cells potentiates the effects of endothelium-derived relaxing factor (nitric oxide), leading to vasodilation and improved blood flow.[7][8]

-

Adenosine Reuptake Inhibition

A core mechanism of dipyridamole is its ability to block the equilibrative nucleoside transporter (ENT), primarily ENT1, on the surface of erythrocytes, platelets, and endothelial cells.[6][10][11] This blockade prevents the rapid removal of endogenous adenosine from the extracellular space.[7][12]

-

Downstream Effects of Increased Extracellular Adenosine:

-

Vasodilation: The elevated local concentrations of adenosine stimulate A2A receptors on vascular smooth muscle cells, leading to potent vasodilation.[9][10] This is the principle behind its use in cardiac stress testing.[3]

-

Antiplatelet Synergy: Adenosine also acts on A2 receptors on platelets, stimulating adenylate cyclase to produce more cAMP.[8][13] This action synergizes with the effects of PDE inhibition, further amplifying the anti-aggregatory response.[7]

-

The following diagram illustrates this dual mechanism of action:

Caption: Dual mechanism of Dipyridamole derivatives.

Part 2: Structure-Activity Relationship (SAR) and Derivative Design

The development of dipyridamole derivatives is primarily driven by the need to overcome the parent drug's poor pharmacokinetic profile, especially its rapid metabolism.[5] Research has focused on modifying the pyrimido[5,4-d]pyrimidine core and its substituents to enhance metabolic stability and modulate target specificity.

Core Modifications

Studies involving the synthesis of various analogues have provided key insights into the SAR of this class of compounds.[5][14][15] Modifications often target the diethanolamine chains and the piperidine rings at the 2, 4, 6, and 8 positions of the core.

-

Improving Metabolic Stability: The original dipyridamole has a half-life of only 7 minutes in rat liver microsomes (RLM). By replacing the diethanolamine chains with other heterocycles, researchers have created derivatives with significantly improved stability. For example, compound (S)-4h in one study showed a half-life of 67 minutes in RLM while retaining potent PDE5 inhibitory activity.[5]

-

Modulating PDE Inhibition: The choice of substituent can fine-tune the inhibitory activity against specific PDE isoforms. Compounds with lipophilic tetrahydrothiazole and thiomorpholine rings have shown excellent inhibitory activity against PDE5, whereas smaller rings or fluorine-substituted piperidines can decrease this activity.[5]

Quantitative SAR Data

The following table summarizes representative data from studies on dipyridamole derivatives, illustrating the impact of structural modifications on PDE5 inhibition and metabolic stability.

| Compound | Key Structural Modification | PDE5 IC₅₀ (nM) | Metabolic Half-Life (T₁/₂) in RLM (min) |

| Dipyridamole (DIP) | Parent Compound | ~300-400 | 7 |

| Compound 4b | Tetrahydrothiazole ring | 64 | N/A |

| Compound 4g | Thiomorpholine ring | 113 | 12 |

| Compound (S)-4h | Fluorine-substituted piperidine | 332 | 67 |

| Sildenafil | Positive Control | ~2-5 | N/A |

| (Data synthesized from[5]) |

Part 3: Expanded Therapeutic Landscape

Beyond their established roles, dipyridamole derivatives are being investigated for a range of pleiotropic effects, including anti-inflammatory and anti-proliferative actions.[11]

-

Anti-inflammatory Effects: Dipyridamole has been shown to selectively inhibit the expression of inflammatory genes in platelet-monocyte aggregates, such as monocyte chemotactic protein-1 (MCP-1) and matrix metalloproteinase-9 (MMP-9).[16] It can also augment the anti-inflammatory response by increasing adenosine, which enhances the release of interleukin-10 (IL-10).[17][18] These properties may contribute to its efficacy in the secondary prevention of stroke.[16]

-

Cardioprotection and Arteriogenesis: Chronic administration of dipyridamole has been shown to improve coronary flow reserve and left ventricular function in patients with ischemic cardiomyopathy.[19] This is attributed to its ability to augment coronary collateralization, a process potentially driven by the chronic elevation of interstitial adenosine.[19][20]

Part 4: Key Experimental Protocols

The evaluation of novel dipyridamole derivatives relies on robust and validated in vitro assays. Here, we detail the methodologies for two foundational experiments: assessing PDE inhibition and measuring adenosine reuptake.

Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

Causality: This assay is essential to quantify the direct inhibitory effect of a derivative on a specific PDE isoform (e.g., PDE5). The principle is based on measuring the amount of cAMP or cGMP that remains after incubation with the enzyme and the test compound. The PDE-Glo™ Assay is a common, luminescence-based method.[21][22]

Workflow Diagram:

Caption: Workflow for a luminescence-based PDE inhibition assay.

Step-by-Step Methodology (Adapted from PDE-Glo™ Assay Principles[22]):

-

Reagent Preparation:

-

Prepare a 5X Reaction Buffer containing the substrate (cAMP or cGMP).

-

Serially dilute the dipyridamole derivative to various concentrations in a suitable vehicle (e.g., DMSO). Prepare a vehicle-only control and a positive control inhibitor (e.g., Sildenafil for PDE5).

-

Dilute the purified PDE enzyme to the desired concentration in buffer.

-

-

Phosphodiesterase Reaction:

-

In a 384-well plate, add 5 µL of the test compound dilution.

-

Add 12.5 µL of the diluted PDE enzyme solution to each well.

-

Initiate the reaction by adding 7.5 µL of the substrate solution.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Signal Generation and Detection:

-

Terminate the PDE reaction by adding the PDE-Glo™ Termination Reagent.

-

Add the Detection Reagent, which contains Protein Kinase A (PKA), ATP, and a luciferase substrate. The amount of cAMP/cGMP remaining after the PDE reaction determines the amount of ATP consumed by PKA.

-

Incubate for 20 minutes at room temperature to allow the kinase reaction to proceed.

-

Add the Kinase-Glo® Reagent, which contains luciferase. The enzyme will generate a luminescent signal proportional to the amount of ATP remaining.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is inversely proportional to PDE activity (High light = High inhibition).

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol: Cellular Adenosine Reuptake Assay

Causality: This functional, cell-based assay directly measures a compound's ability to block the ENT-mediated transport of adenosine into cells.[23] It provides a crucial validation of one of the primary mechanisms of action. The protocol typically uses a radiolabeled nucleoside to quantify uptake.[24]

Step-by-Step Methodology (Adapted from[23][24][25]):

-

Cell Culture:

-

Culture a suitable cell line known to express ENTs (e.g., U937, HeLa, or MDCK cells) to an appropriate density.

-

On the day of the assay, harvest the cells and resuspend them in a physiological buffer (e.g., modified Tris buffer, pH 7.4) at a concentration of 1 x 10⁶ cells/well.

-

-

Compound Incubation:

-

Prepare serial dilutions of the dipyridamole derivative. Include a vehicle control (DMSO) and a known ENT inhibitor as a positive control (e.g., NBTI - nitrobenzylthioinosine).

-

In a 96-well plate, pre-incubate the cell suspension with the test compound dilutions for 20 minutes at room temperature. This allows the compound to bind to the transporters.

-

-

Radiolabeled Adenosine Uptake:

-

Prepare a working solution of radiolabeled adenosine (e.g., [³H]Adenosine) at a final concentration of ~10 nM.

-

Add the [³H]Adenosine solution to each well to initiate the uptake reaction.

-

Incubate for a short period (e.g., 2 minutes) at room temperature. The short duration ensures measurement of the initial transport rate and minimizes metabolic conversion of the adenosine.

-

-

Termination and Scintillation Counting:

-

Terminate the uptake by rapidly filtering the cell suspension through a glass fiber filter mat using a cell harvester. This separates the cells from the buffer containing unincorporated [³H]Adenosine.

-

Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radiolabel.

-

Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity taken up by the cells using a liquid scintillation counter.

-

-

Data Analysis:

-

The counts per minute (CPM) are directly proportional to the amount of adenosine taken up by the cells.

-

Calculate the percent inhibition of uptake for each compound concentration relative to the positive control response.

-

Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

-

Conclusion

The pharmacology of dipyridamole derivatives is a rich field, grounded in a well-understood dual mechanism of action that offers significant therapeutic potential. By inhibiting both phosphodiesterases and adenosine reuptake, these compounds exert powerful antithrombotic, vasodilatory, and increasingly recognized anti-inflammatory effects. The scientific integrity of developing novel derivatives hinges on a rational design approach to improve pharmacokinetics and on the rigorous application of validated experimental protocols to quantify their effects on these core pathways. As research continues, the classic pyrimidopyrimidine scaffold of dipyridamole will undoubtedly serve as a foundation for next-generation therapies targeting a range of cardiovascular and inflammatory diseases.

References

-

Dipyridamole - Wikipedia. Wikipedia. [Link]

-

What is the mechanism of Dipyridamole? (2024). Synapse. [Link]

-

Dipyridamole: Package Insert / Prescribing Information / MOA. (2025). Drugs.com. [Link]

-

Dipyridamole - CCC Pharmacology. (2024). LITFL. [Link]

-

Translational Therapeutics of Dipyridamole. (2012). National Institutes of Health (NIH). [Link]

-

Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. (2022). MDPI. [Link]

-

Why Not Dipyridamole: a Review of Current Guidelines and Re-evaluation of Utility in the Modern Era. (2021). National Institutes of Health (NIH). [Link]

-

What is Dipyridamole used for? (2024). Synapse. [Link]

-

Role of Adenosine and Nitric Oxide on the Mechanisms of Action of Dipyridamole. (2005). Stroke. [Link]

-

Dipyridamole and other phosphodiesterase inhibitors act as antithrombotic agents by potentiating endogenous prostacyclin. (1978). PubMed. [Link]

-

Pharmacology of Dipyridamole (Persantine); Overview, Pharmacokinetics, Mechanism of action, Effects. (2024). YouTube. [Link]

-

The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). National Institutes of Health (NIH). [Link]

-

The structure–activity relationship of designed compounds. ResearchGate. [Link]

-

Dipyridamole augments the antiinflammatory response during human endotoxemia. (2007). National Institutes of Health (NIH). [Link]

-

Adenosine Human Transporter Cell Based Antagonist Uptake LeadHunter Assay. TW. [Link]

-

Dipyridamole - StatPearls. (2025). National Center for Biotechnology Information (NCBI). [Link]

-

Dipyridamole may be used safely in patients with ischaemic heart disease. (2004). PubMed. [Link]

-

Dipyridamole: View Uses, Side Effects and Medicines. (2024). 1mg. [Link]

-

Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. (2019). National Institutes of Health (NIH). [Link]

-

Dipyridamole in antithrombotic treatment. (2012). PubMed. [Link]

-

Effect Of Dipyridamole Research Articles. R Discovery. [Link]

-

Dipyridamole selectively inhibits inflammatory gene expression in platelet-monocyte aggregates. (2005). PubMed. [Link]

-

Binding and location of dipyridamole derivatives in micelles: the role of drug molecular structure and charge. (1996). PubMed. [Link]

-

PDE Screening Services for Drug Discovery. Reaction Biology. [Link]

-

Near-field amplification of antithrombotic effects of dipyridamole through vessel wall cells. (2003). PubMed. [Link]

-

Dipyridamole for preventing stroke and other vascular events in patients with vascular disease. (2007). Cochrane. [Link]

-

Dipyramidole pharmacology (1). (2015). Slideshare. [Link]

-

Classical and pleiotropic actions of dipyridamole: Not enough light to illuminate the dark tunnel? (2014). PubMed. [Link]

-

In Vitro Evaluation of Adenosine 5′-Monophosphate as an Imaging Agent of Tumor Metabolism. (2012). Journal of Nuclear Medicine. [Link]

-

Total Phosphodiesterase (PDEs) Acitivity Colorimetric Assay Kit. Elabscience. [Link]

-

Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls. (2020). National Institutes of Health (NIH). [Link]

-

(PDF) Structural and Electronic Properties of Dipyridamole and Derivatives. (2025). ResearchGate. [Link]

-

Effect of chronic sustained-release dipyridamole on myocardial blood flow and left ventricular function in patients with ischemic cardiomyopathy. (2007). PubMed. [Link]

-

Synthesis and cytotoxic activity of a new alkylating derivative of dipyridamole. (1983). PubMed. [Link]

-

Dipyridamole, an underestimated vascular protective drug. (2005). PubMed. [Link]

-

Adenosine Uptake through the Nucleoside Transporter ENT1 Suppresses Antitumor Immunity and T-cell Pyrimidine Synthesis. (2025). Cancer Research. [Link]

-

Adenosine Assay Kit. Cell Biolabs, Inc. [Link]

Sources

- 1. Why Not Dipyridamole: a Review of Current Guidelines and Re-evaluation of Utility in the Modern Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Dipyridamole used for? [synapse.patsnap.com]

- 3. Dipyridamole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 1mg.com [1mg.com]

- 5. mdpi.com [mdpi.com]

- 6. Dipyridamole - Wikipedia [en.wikipedia.org]

- 7. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. What is the mechanism of Dipyridamole? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

- 11. Classical and pleiotropic actions of dipyridamole: Not enough light to illuminate the dark tunnel? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. Binding and location of dipyridamole derivatives in micelles: the role of drug molecular structure and charge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dipyridamole selectively inhibits inflammatory gene expression in platelet-monocyte aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dipyridamole augments the antiinflammatory response during human endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Effect of chronic sustained-release dipyridamole on myocardial blood flow and left ventricular function in patients with ischemic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dipyridamole in antithrombotic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PDE-Glo™ Phosphodiesterase Assay [promega.sg]

- 23. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 24. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Evaluation of Adenosine 5′-Monophosphate as an Imaging Agent of Tumor Metabolism | Journal of Nuclear Medicine [jnm.snmjournals.org]

Topic: In Vitro Activity of 6-Des(diethanolamino)-6-chloro Dipyridamole

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive technical framework for evaluating the in vitro activity of 6-Des(diethanolamino)-6-chloro Dipyridamole, a derivative of the well-established antiplatelet and vasodilator agent, Dipyridamole. While specific experimental data on this particular analogue is limited in published literature, its structural relation to Dipyridamole allows for a robust, hypothesis-driven approach to its characterization.[1][2] This document outlines the core mechanisms of action associated with the pyrimidopyrimidine scaffold, presents detailed protocols for key in vitro assays, and offers insights into data interpretation and visualization. The methodologies described herein are grounded in established practices for characterizing Dipyridamole analogues, focusing on phosphodiesterase (PDE) inhibition and equilibrative nucleoside transporter (ENT) blockade.[3][4]

Introduction: Rationale and Molecular Context

Dipyridamole is a multifaceted drug primarily recognized for its antiplatelet and vasodilatory effects.[5][6][7] Its therapeutic action stems from a dual mechanism: the inhibition of phosphodiesterase (PDE) enzymes, which elevates intracellular levels of cyclic nucleotides (cAMP and cGMP), and the blockade of cellular adenosine reuptake, which increases extracellular adenosine concentrations.[6][8] These pathways synergistically suppress platelet aggregation and relax vascular smooth muscle.

The development of Dipyridamole analogues is often aimed at improving potency, selectivity, or pharmacokinetic properties, such as metabolic stability.[3][9] The subject of this guide, this compound, represents a specific structural modification to the parent molecule. The replacement of a diethanolamine group at the 6-position with a chlorine atom can significantly alter the compound's electronic and steric properties, potentially modulating its interaction with biological targets. While some sources classify it as an antitumor agent, detailed public data on its activity is scarce.[1][10]

This guide, therefore, serves as a predictive and methodological resource. It details the essential in vitro experiments required to build a comprehensive activity profile for this compound, enabling researchers to systematically investigate its potential as a modulator of PDE and ENT pathways.

Core Mechanisms of Action: The Pyrimidopyrimidine Scaffold

The biological effects of Dipyridamole and its analogues are rooted in two primary, interconnected signaling pathways. Understanding these pathways is critical for designing relevant experiments and interpreting their results.

Inhibition of Phosphodiesterases (PDEs)

PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), terminating their signaling roles. Dipyridamole is a non-selective PDE inhibitor, with notable activity against PDE5, which specifically degrades cGMP.[3][11] By inhibiting PDE5, the compound allows cGMP levels to rise, leading to the activation of protein kinase G (PKG). This cascade results in the relaxation of vascular smooth muscle cells (vasodilation) and the inhibition of platelet aggregation.[3][5]

Blockade of Equilibrative Nucleoside Transporters (ENTs)

Adenosine is a potent endogenous signaling molecule that regulates blood flow and platelet function by activating A2A receptors.[5][8] Its action is terminated by rapid uptake into red blood cells and endothelial cells via ENTs, particularly ENT1 and ENT2.[4][8] Dipyridamole is a potent inhibitor of these transporters.[4] By blocking adenosine reuptake, it increases the local extracellular concentration of adenosine, amplifying its vasodilatory and anti-aggregatory effects.[6][8] Some Dipyridamole analogues have also shown potent and selective inhibitory activity against other transporters like ENT4.[4]

The following diagram illustrates the interplay of these two mechanisms.

Key In Vitro Assays for Activity Profiling

To characterize this compound, a tiered approach is recommended. This begins with target-based enzymatic and transporter assays, followed by cell-based functional assays.

Workflow for In Vitro Characterization

The general workflow involves primary screening against the main hypothesized targets (PDEs and ENTs) to determine potency (e.g., IC50), followed by secondary assays to assess selectivity and functional cellular effects.

Sources

- 1. This compound | 54093-92-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Dipyridamole? [synapse.patsnap.com]

- 6. Dipyridamole - Wikipedia [en.wikipedia.org]

- 7. Dipyridamole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. droracle.ai [droracle.ai]

- 9. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis | MDPI [mdpi.com]

Technical Guide: Spectroscopic and Chromatographic Characterization of 6-Des(diethanolamino)-6-chloro Dipyridamole (Dipyridamole Impurity C)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the spectroscopic and chromatographic characterization of 6-Des(diethanolamino)-6-chloro Dipyridamole, a known process-related impurity of the antiplatelet agent Dipyridamole.[1][2] As regulatory scrutiny on pharmaceutical impurities intensifies, robust analytical methods for their identification, quantification, and control are paramount. This document outlines the core analytical techniques—Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible Spectroscopy—complemented by High-Performance Liquid Chromatography (HPLC) for separation. The guide is designed to provide both theoretical grounding and practical, field-proven protocols for the unambiguous identification and analysis of this critical impurity.

Introduction and Significance

This compound is a key process-related impurity that can arise during the synthesis of Dipyridamole.[3] It is structurally similar to the active pharmaceutical ingredient (API), with a chlorine atom substituting one of the diethanolamine groups at the C6 position of the pyrimido[5,4-d]pyrimidine core. Its official designation in the European Pharmacopoeia (EP) is Dipyridamole Impurity C.[1][2] The presence and quantity of such impurities must be strictly monitored to ensure the safety and efficacy of the final drug product.[4] This guide provides the necessary spectroscopic and chromatographic methodologies to achieve this.

Compound Identification:

| Identifier | Value | Source |

| Chemical Name | 2,2'-((6-Chloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidin-2-yl)nitrilo)diethanol | [1] |

| Common Names | This compound, Dipyridamole EP Impurity C | [1][2] |

| CAS Number | 54093-92-4 | [2] |

| Molecular Formula | C₂₀H₃₀ClN₇O₂ | [1][5] |

| Molecular Weight | 435.95 g/mol | [1][5] |

| SMILES | C1CCN(CC1)c2c3c(c(nc(n3)N(CCO)CCO)N4CCCCC4)nc(Cl)n2 | [1] |

| InChIKey | CWZFYGCEBHRUNO-UHFFFAOYSA-N | [1] |

Analytical Strategy: A Multi-Technique Approach

A robust characterization of a pharmaceutical impurity relies on the orthogonal application of multiple analytical techniques. No single method can provide a complete structural and quantitative picture. Our recommended workflow integrates chromatographic separation with spectroscopic identification.

Caption: Integrated workflow for impurity characterization.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for determining the molecular weight and fragmentation pattern of the impurity. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted MS Data

While experimental spectra are definitive, predicted data provides a valuable reference. The predicted Collision Cross Section (CCS) values can aid in identification when using ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 436.22225 | 204.3 |

| [M+Na]⁺ | 458.20419 | 206.9 |

| [M+K]⁺ | 474.17813 | 199.7 |

| [M+NH₄]⁺ | 453.24879 | 205.2 |

| Data sourced from PubChemLite predictions.[5] |

Experimental Protocol: LC-MS/MS

Rationale: This method provides sensitive detection and structural information through fragmentation analysis, making it ideal for identifying impurities in a complex matrix.[6][7] A triple quadrupole or Q-TOF instrument is recommended.

-

Chromatography (HPLC):

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

-

MS1 Scan: Scan a mass range appropriate for the parent ion (e.g., m/z 100-600) to detect the [M+H]⁺ ion at ~436.2 m/z.

-

MS2 (Tandem MS): Select the parent ion (m/z 436.2) for collision-induced dissociation (CID). Key fragment ions would be expected from the loss of the diethanolamine side chain and cleavages within the piperidine rings.

-

Data Analysis: Compare the accurate mass measurement with the theoretical mass of C₂₀H₃₀ClN₇O₂. The mass error should be less than 5 ppm. Analyze the fragmentation pattern to confirm the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. While a specific spectrum for Impurity C is not publicly available, its expected chemical shifts can be inferred from the spectra of Dipyridamole and its analogues.[8][9]

Expected ¹H NMR Spectral Features

The key difference between Dipyridamole and Impurity C is the absence of one diethanolamine group and the presence of a chlorine atom at C6. This will significantly alter the electronic environment and thus the chemical shifts of nearby protons.

-

Piperidine Protons: Multiple signals expected in the δ 1.6-1.7 ppm and 4.0-4.3 ppm regions.[8][9] The protons of the two piperidine rings may become non-equivalent.

-

Diethanolamine Protons: Signals for the -N(CH₂CH₂OH)₂ group are expected. The methylene protons adjacent to the nitrogen (-N-CH₂-) would likely appear around δ 3.6-3.8 ppm, and the methylene protons adjacent to the hydroxyl group (-CH₂-OH) would appear around δ 4.6-4.8 ppm.[8]

-

Aromatic Core: The absence of a bulky diethanolamine group at C6 will influence the electronic shielding of the pyrimidopyrimidine core.

Experimental Protocol: 1D and 2D NMR

Rationale: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for full structural assignment.

-

Sample Preparation: Dissolve an isolated and purified sample (minimum 95% purity) of the impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR (Proton):

-

Acquire a standard proton spectrum to identify all proton environments and their integrations.

-

-

¹³C NMR (Carbon):

-

Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms. The carbon atom bonded to chlorine (C6) will have a distinct chemical shift.

-

-

2D NMR - COSY (Correlation Spectroscopy):

-

Identifies proton-proton (J-coupling) correlations, crucial for mapping the spin systems within the piperidine and diethanolamine moieties.

-

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

-

Correlates protons directly to their attached carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals.

-

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

-

Shows correlations between protons and carbons over two to three bonds. This is critical for piecing the fragments together, for instance, by correlating the piperidine protons to the carbons of the central pyrimidopyrimidine core.

-

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | 54093-92-4 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. PubChemLite - this compound (C20H30ClN7O2) [pubchemlite.lcsb.uni.lu]

- 6. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipyridamole(58-32-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 6-des(diethanolamino)-6-chloro Dipyridamole (C20H30ClN7O2)

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction: Unveiling a Key Dipyridamole Analogue

6-des(diethanolamino)-6-chloro dipyridamole, with the molecular formula C20H30ClN7O2, is a chloro-substituted analogue of the well-established antiplatelet and vasodilatory drug, Dipyridamole.[1][2] While primarily recognized as an impurity in the synthesis of Dipyridamole (designated as Dipyridamole EP Impurity C), its unique structural modification warrants a deeper investigation into its potential pharmacological and therapeutic profile.[2][3] This guide provides a comprehensive technical overview of this compound, extrapolating from the extensive knowledge of its parent molecule, Dipyridamole, to offer insights for researchers and drug development professionals.

Dipyridamole has been a subject of extensive research due to its multifaceted mechanism of action, which includes the inhibition of phosphodiesterase (PDE) enzymes and the blockage of adenosine reuptake.[4][5] These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as elevated extracellular adenosine levels, culminating in vasodilation and inhibition of platelet aggregation.[4][5][6] The substitution of a diethanolamino group with a chlorine atom in this compound presents an intriguing modification that could significantly alter its physicochemical properties, metabolic stability, and interaction with biological targets.

This technical guide will delve into the structural characteristics, plausible synthetic pathways, and a hypothesized mechanism of action for this compound. Furthermore, we will explore its potential applications in drug discovery and development, drawing parallels with and distinctions from Dipyridamole and other pyrimidopyrimidine derivatives.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in biological systems. The table below summarizes its key identifiers and computed properties.

| Property | Value | Source |

| Molecular Formula | C20H30ClN7O2 | [1][7] |

| Molecular Weight | 435.95 g/mol | [1] |

| IUPAC Name | 2-((6-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)(2-hydroxyethyl)amino)ethan-1-ol | [8] |

| InChIKey | CWZFYGCEBHRUNO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CCN(CC1)C2=C3C(=NC(=N3)N(CCO)CCO)N=C(N=C2)Cl | [1] |

| Predicted XlogP | 2.6 | [8] |

| Predicted Boiling Point | 659.5±65.0 °C | [3] |

| Predicted Density | 1.366±0.06 g/cm3 | [3] |

| Predicted pKa | 13.81±0.10 | [3] |

| Melting Point | 155-157℃ | [3] |

The presence of the chlorine atom in place of a diethanolamino group is expected to increase the lipophilicity of the molecule, which could influence its membrane permeability and volume of distribution. The predicted XlogP of 2.6 suggests a moderate level of lipophilicity.

Synthesis and Manufacturing

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be inferred from the known synthesis of Dipyridamole. The synthesis of Dipyridamole often starts from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. A common strategy involves the sequential substitution of the chlorine atoms.

A likely synthetic pathway for this compound would involve the reaction of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine with one equivalent of diethanolamine. This mono-substituted intermediate is a known precursor in some Dipyridamole synthesis processes.[9][10]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Synthesis of 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine:

-

Start with 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine as the precursor.

-

React with a suitable amount of piperidine to selectively substitute the chlorine atoms at the 4 and 8 positions. The reaction conditions (solvent, temperature, and stoichiometry) would need to be carefully controlled to favor the desired disubstitution.

-

Purify the resulting 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine intermediate using standard techniques such as recrystallization or column chromatography.

-

-

Synthesis of this compound:

-

React the purified 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine with one equivalent of diethanolamine.

-

The reaction is likely carried out in a suitable solvent and may require heating to proceed at a reasonable rate.

-

Upon completion, the reaction mixture would be worked up to isolate the desired product, this compound.

-

Purification would be achieved through chromatographic methods to separate the product from any unreacted starting materials or byproducts.

-

Hypothesized Mechanism of Action

The mechanism of action of this compound is anticipated to be analogous to that of Dipyridamole, primarily revolving around the modulation of adenosine signaling and intracellular cyclic nucleotide levels.

Core Mechanisms of Dipyridamole and Postulated Effects of the Chloro-Substitution

Dipyridamole exerts its effects through two primary pathways:

-

Inhibition of Phosphodiesterases (PDEs): Dipyridamole inhibits various PDE isoenzymes, leading to reduced degradation of cAMP and cGMP.[4][5] This results in elevated intracellular levels of these second messengers, which in turn mediate a range of physiological responses, including vasodilation and inhibition of platelet aggregation.

-

Inhibition of Adenosine Reuptake: Dipyridamole blocks the equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, preventing the reuptake of adenosine into red blood cells, platelets, and endothelial cells.[4][11][12] This increases the extracellular concentration of adenosine, which can then activate adenosine receptors, leading to vasodilation and other physiological effects.

The replacement of a diethanolamino group with a chlorine atom in this compound could modulate its affinity for both PDEs and ENTs. The increased lipophilicity might enhance its ability to cross cell membranes and interact with intracellular targets. However, the loss of the hydrogen bonding potential from the hydroxyl groups of the diethanolamino moiety could also alter its binding characteristics.

Caption: Hypothesized mechanism of action for this compound.

Potential Applications in Drug Discovery and Development

Given its structural similarity to Dipyridamole, this compound and its derivatives could be valuable tools in several areas of drug discovery.

-

Lead Compound for Novel PDE and ENT Inhibitors: The distinct substitution pattern of this molecule could serve as a starting point for the design of more potent and selective inhibitors of specific PDE isoenzymes or ENT subtypes. Studies on various Dipyridamole analogues have shown that modifications to the pyrimidopyrimidine core can lead to compounds with enhanced metabolic stability and inhibitory activity.[13][14]

-

Probe for Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of this compound with that of Dipyridamole and other analogues, researchers can gain valuable insights into the SAR of this class of compounds. This knowledge can guide the rational design of new therapeutic agents.

-

Potential Therapeutic Applications: Should this compound exhibit a favorable pharmacological profile, it could be investigated for therapeutic applications similar to Dipyridamole, such as the prevention of thromboembolic events and the management of cardiovascular diseases.[15][16] Furthermore, recent research has explored the potential of Dipyridamole and its analogues in treating conditions like idiopathic pulmonary fibrosis, suggesting that novel derivatives could have applications beyond their traditional cardiovascular uses.[13]

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, analogue of Dipyridamole. While currently categorized as an impurity, its unique chemical structure suggests the potential for a distinct pharmacological profile. This technical guide has provided a comprehensive overview based on the extensive knowledge of its parent compound, covering its physicochemical properties, a plausible synthetic route, and a hypothesized mechanism of action.

Future research should focus on the definitive synthesis and purification of this compound to enable thorough in vitro and in vivo characterization. Key experimental steps would include:

-

Definitive structural elucidation using techniques such as NMR and mass spectrometry.

-

In vitro assays to determine its inhibitory potency against a panel of PDE isoenzymes and ENT subtypes.

-

Cell-based assays to assess its effects on platelet aggregation and vasodilation.

-

Pharmacokinetic studies to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile.

By systematically investigating the properties of this and other related Dipyridamole analogues, the scientific community can continue to unlock the therapeutic potential of the pyrimidopyrimidine scaffold.

References

-

This compound - gsrs. (n.d.). Retrieved January 15, 2026, from [Link]

-

This compound (C20H30ClN7O2) - PubChemLite. (n.d.). Retrieved January 15, 2026, from [Link]

-

Dipyridamole - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Dipyridamole - CCC Pharmacology - LITFL. (2024, July 14). Retrieved January 15, 2026, from [Link]

-

Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - MDPI. (2022, May 26). Retrieved January 15, 2026, from [Link]

-

Dipyridamole: Package Insert / Prescribing Information / MOA - Drugs.com. (n.d.). Retrieved January 15, 2026, from [Link]

-

Dipyramidole pharmacology (1) | PPTX - Slideshare. (n.d.). Retrieved January 15, 2026, from [Link]

-

Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PMC - NIH. (2022, May 26). Retrieved January 15, 2026, from [Link]

-

Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Dipyridamol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis, Flow Cytometric Evaluation, and Identification of Highly Potent Dipyridamole Analogues as Equilibrative Nucleoside Transporter 1 Inhibitors - PubMed. (2007, August 9). Retrieved January 15, 2026, from [Link]

-

Synthesis, Flow Cytometric Evaluation, and Identification of Highly Potent Dipyridamole Analogues as Equilibrative Nucleoside Transporter 1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]

-

Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Dipyridamole - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 15, 2026, from [Link]

-

Mechanism of action of dipyridamole - PubMed - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

- US20150094320A1 - Processes for the preparation of dipyridamole - Google Patents. (n.d.).

- US8946414B2 - Processes for the preparation of dipyridamole - Google Patents. (n.d.).

-

Dipyridamole - FPnotebook. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | 54093-92-4 [chemicalbook.com]

- 3. This compound CAS#: 54093-92-4 [amp.chemicalbook.com]

- 4. Dipyridamole - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. litfl.com [litfl.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. PubChemLite - this compound (C20H30ClN7O2) [pubchemlite.lcsb.uni.lu]

- 9. US20150094320A1 - Processes for the preparation of dipyridamole - Google Patents [patents.google.com]

- 10. US8946414B2 - Processes for the preparation of dipyridamole - Google Patents [patents.google.com]

- 11. Synthesis, flow cytometric evaluation, and identification of highly potent dipyridamole analogues as equilibrative nucleoside transporter 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dipyridamole: Package Insert / Prescribing Information / MOA [drugs.com]

- 16. mobile.fpnotebook.com [mobile.fpnotebook.com]

Methodological & Application

Application Note & Protocol: Quantification of 6-Des(diethanolamino)-6-chloro Dipyridamole in Pharmaceutical and Biological Samples

Introduction: The Analytical Imperative for Dipyridamole and its Impurities

Dipyridamole is a widely utilized antiplatelet agent and vasodilator, crucial in the management of cerebrovascular and cardiovascular diseases.[1][2] Its mechanism of action involves the inhibition of phosphodiesterase and adenosine deaminase, leading to an increase in cyclic adenosine monophosphate (cAMP) and adenosine levels, which in turn inhibits platelet aggregation.[1] The manufacturing process and subsequent storage of Dipyridamole can lead to the formation of related substances and impurities. One such critical impurity is 6-Des(diethanolamino)-6-chloro Dipyridamole, also known as Dipyridamole EP Impurity C.[3][4][5] Rigorous quantification of this and other impurities is a non-negotiable aspect of pharmaceutical quality control and drug development, ensuring the safety and efficacy of the final drug product.

This application note provides a comprehensive, field-proven protocol for the sensitive and accurate quantification of this compound. The methodology is founded on the principles of reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a gold standard for bioanalytical and pharmaceutical analysis.[2][6][7] The protocols detailed herein are designed to be robust and adhere to the stringent validation requirements outlined by the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[8][9][10][11][12]

Methodology Overview: A Logic-Driven Approach

The quantification of a specific impurity like this compound in the presence of the active pharmaceutical ingredient (API) and other related substances demands a highly selective and sensitive analytical method. While specific validated methods for this impurity are not widely published, a robust method can be developed by adapting established protocols for Dipyridamole.[1][2][13][14] The workflow is logically structured to ensure data integrity at every stage, from sample preparation to data acquisition and analysis.

Caption: Figure 1: Overall workflow for the quantification of this compound.

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier |

| This compound Reference Standard | Certified Reference Material | Commercially available from chemical suppliers |

| Dipyridamole Reference Standard | USP or EP Grade | Sigma-Aldrich, LGC Standards |

| Dipyridamole-d16 (Internal Standard) | >98% isotopic purity | BenchChem, Alsachim |

| Acetonitrile | HPLC or LC-MS Grade | Fisher Scientific, Merck |

| Methanol | HPLC or LC-MS Grade | Fisher Scientific, Merck |

| Formic Acid | LC-MS Grade | Thermo Fisher Scientific, Sigma-Aldrich |

| Ammonium Acetate | LC-MS Grade | Sigma-Aldrich |

| Water | Deionized, 18 MΩ·cm | In-house purification system (e.g., Milli-Q) |

| Human Plasma (for bioanalytical methods) | K2-EDTA as anticoagulant | Sourced from accredited biobanks |

Instrumentation and Analytical Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer is recommended for this analysis.

Liquid Chromatography

| Parameter | Recommended Condition | Rationale |

| Column | C18, 50 x 2.1 mm, 1.8 µm | Provides excellent retention and separation for Dipyridamole and its analogues.[2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and elution strength. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions to ensure efficient separation. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Gradient Elution | See Table below | A gradient is necessary to ensure elution of the analyte of interest with good peak shape while minimizing run time. |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 10 |

| 5.0 | 10 |

Tandem Mass Spectrometry

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Dipyridamole and its analogues contain multiple basic nitrogen atoms, making them amenable to positive ion detection.[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |

| Source Temperature | 150 °C | Ensures efficient desolvation of the analyte. |

| Desolvation Temperature | 400 °C | Facilitates the transition of ions from the liquid to the gas phase. |

| Cone Gas Flow | 50 L/hr | Assists in the desolvation process. |

| Desolvation Gas Flow | 800 L/hr | Promotes efficient desolvation. |

MRM Transitions (Hypothetical - require experimental verification):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 436.2 | To be determined | To be determined |

| Dipyridamole | 505.3 | 283.2 | To be determined |

| Dipyridamole-d16 (IS) | 521.4 | 291.2 | To be determined |

Note: The precursor ion for this compound is based on its molecular weight of 435.95 g/mol .[3] The product ion and collision energy must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Protocols

Protocol 1: Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and Dipyridamole-d16 (Internal Standard) reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create a series of working standard solutions for constructing the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Dipyridamole-d16 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into the blank matrix (e.g., human plasma or a placebo formulation matrix) to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Protocol 2: Sample Preparation (Protein Precipitation for Biological Samples)

-

Pipette 100 µL of the study sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Figure 2: Protein precipitation sample preparation workflow.

Method Validation According to ICH M10 Guidelines

A full validation of this bioanalytical method is essential to ensure its suitability for its intended purpose.[8][9][12] The following parameters must be thoroughly evaluated:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.

-

Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[11]

-

Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting matrix components.[11]

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).[10][11]

Acceptance Criteria for Method Validation:

| Parameter | Acceptance Criteria |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at the LLOQ) |

| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15% |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte concentration should be within ±15% of the baseline concentration |

Data Analysis and Reporting

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the calibration curve. All results should be reported with appropriate units and accompanied by the validation data to demonstrate the reliability of the method.

Conclusion

This application note provides a detailed and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound. By adhering to the principles of sound analytical chemistry and the rigorous standards of the ICH M10 guidelines, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data for this critical Dipyridamole impurity. The successful implementation of this method will contribute to the overall safety and quality of Dipyridamole-containing pharmaceutical products.

References

-

ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. (2022-07-25). [Link]

-

ICH M10 guideline: validation of bioanalytical methods - Kymos. [Link]

-

Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024-04-04). [Link]

-

Nuvvula, M., Jyothsna, M., & Babu, D. J. M. Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology. [Link]

-

Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. PubMed. [Link]

-

UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. [Link]

-

Bioanalytical method validation and study sample analysis m10. ICH. (2022-05-24). [Link]

-

Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. ResearchGate. [Link]

-

Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study. PubMed. [Link]

-

Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(4), 1823-1830. [Link]

-

This compound. Gsrs. [Link]

Sources

- 1. ijrpb.com [ijrpb.com]

- 2. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 54093-92-4 [chemicalbook.com]